molecular formula C8H32N12P4 B12813151 N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine CAS No. 1635-65-0

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine

Cat. No.: B12813151
CAS No.: 1635-65-0
M. Wt: 420.32 g/mol
InChI Key: VJSVNDPQQDTBFX-UHFFFAOYSA-N
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Description

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes multiple phosphorus and nitrogen atoms, each bonded to methyl groups. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the reaction of phosphorus trichloride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The resulting intermediate is then treated with methylating agents to introduce the methyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The methyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylphosphoramide: Similar in structure but with fewer methyl groups.

    Hexamethylphosphoramide: Contains six methyl groups and is used in similar applications.

    Octamethylphosphoramide: Another related compound with eight methyl groups.

Uniqueness

N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is unique due to its high degree of methylation and the presence of multiple phosphorus and nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

1635-65-0

Molecular Formula

C8H32N12P4

Molecular Weight

420.32 g/mol

IUPAC Name

2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octamethyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine

InChI

InChI=1S/C8H32N12P4/c1-9-21(10-2)17-22(11-3,12-4)19-24(15-7,16-8)20-23(13-5,14-6)18-21/h9-16H,1-8H3

InChI Key

VJSVNDPQQDTBFX-UHFFFAOYSA-N

Canonical SMILES

CNP1(=NP(=NP(=NP(=N1)(NC)NC)(NC)NC)(NC)NC)NC

Origin of Product

United States

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